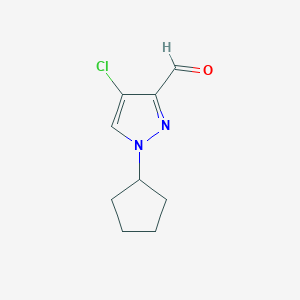

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC20209952

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O |

|---|---|

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 4-chloro-1-cyclopentylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H11ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 |

| Standard InChI Key | QZDZRMJKAFRSDA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)C=O)Cl |

Introduction

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole derivative family. It is characterized by its molecular formula C9H11ClN2O and molecular weight of 198.65 g/mol . This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and cyclopentylation reactions. Industrial production may utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize yield and purity.

Biological Activities

This compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it significantly reduces the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent. Additionally, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Applications in Research and Industry

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde serves as an intermediate in the synthesis of more complex heterocyclic compounds. It is also utilized in the production of agrochemicals and other specialty chemicals. Its potential as a lead compound for the development of new pharmaceuticals makes it a valuable asset in medicinal chemistry research.

Comparison with Similar Compounds

This compound is distinct from other pyrazole derivatives due to its specific substitution pattern. For example, it differs from 4-Chloro-1H-pyrazole by the presence of a cyclopentyl group, and from 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid by the type of functional group attached to the pyrazole ring.

| Compound Name | Structural Features |

|---|---|

| 4-Chloro-1H-pyrazole | Lacks cyclopentyl group; simpler structure |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid functional group |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-methanol | Contains a hydroxymethyl group instead of aldehyde |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume